1,5-Dimethyl-1H-indazol-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,5-dimethylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7-5-10-11(2)8(7)4-9(6)12/h3-5,12H,1-2H3 |
InChI Key |
JIHZWXASMYKBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)N(N=C2)C |
Origin of Product |
United States |
Elucidation of Structure Activity Relationships in 1,5 Dimethyl 1h Indazol 6 Ol Analogues
Impact of Substituent Position and Nature on Molecular Interactions and Bioactivity
The biological activity of indazole derivatives can be significantly modulated by altering the substituents on the heterocyclic and benzene (B151609) rings. Research has shown that both the electronic properties and the steric bulk of these substituents play a crucial role in molecular interactions and subsequent bioactivity. longdom.orgrsc.org
Structure-activity relationship studies have revealed that specific substitutions can dramatically enhance biological efficacy. For instance, in the pursuit of anticancer agents, the introduction of nitro (NO₂) and ethoxy (-OCH₂CH₃) groups has been found to notably boost potency. longdom.org Conversely, substitutions with certain alkyl groups like butyl or ethyl can negatively affect anticancer activity. longdom.org The position of the substituent is equally critical. For example, an ethoxy group at the 6-position, when combined with electron-withdrawing groups, has been shown to improve antibacterial activity. longdom.org
The effect of halogenation is also diverse. Bromo substitutions have been shown to impact both anticancer and antioxidant activities. longdom.org In a series of N-(6-indazolyl) benzenesulfonamide (B165840) derivatives, the introduction of groups like 2-NO₂ showed potent activity against S. aureus and B. subtilis, while moving the nitro group to the para position resulted in potent activity against fungal strains. longdom.org Similarly, the introduction of a methoxy (B1213986) group (4-OCH₃) or a bromine atom (2-Br) increased activity against C. albicans and R. oryzae. longdom.org
In the context of kinase inhibition, a hydrophobic group at the C6 position and a hydrophilic group at the C3 position are considered favorable. rsc.org For a series of indazole derivatives screened for antiproliferative activities, compounds with an (E)-3,5-dimethoxystyryl group at the C3 position showed moderate inhibitory activities. rsc.org Further analysis of substituents at the piperazinyl N4 position indicated that a suitable alkyl size was favorable, as a bulky substituent reduced the suppression of cancer cell growth. rsc.org SAR analysis also suggests that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold play a pivotal role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govmdpi.com
The regioselectivity of N-alkylation is also heavily influenced by substituents. The use of C-7 NO₂ or CO₂Me substituted indazoles, for example, leads to excellent N-2 regioselectivity. beilstein-journals.org This highlights how electronic effects of substituents on the indazole ring can direct synthetic outcomes and ultimately influence the biological profile of the final compound. beilstein-journals.org
| Substituent & Position | Observed Impact on Bioactivity | Reference |
|---|---|---|
| Nitro (NO₂) and Ethoxy (-OCH₂CH₃) | Enhanced anticancer potency. | longdom.org |
| Bromo (Br) | Impacted both anticancer and antioxidant activities. | longdom.org |
| Ethoxy (-OCH₂CH₃) at C6 + Electron-Withdrawing Groups | Improved antibacterial activity. | longdom.org |
| m-methoxy, p-methoxy, p-bromo aniline (B41778) derivatives | Displayed superior anticancer activity. | longdom.org |
| Bulky substituent at piperazinyl N4 position | Reduced antiproliferative activity. | rsc.org |
| Substituents at C4 and C6 | Crucial for IDO1 inhibition. | nih.govmdpi.com |
| 4-Chlorophenyl or 4-(methoxycarbonyl)phenyl at N2 | High antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis. | mdpi.com |
Stereochemical Considerations and Their Influence on Indazole Derivative Biological Profiles
Stereochemistry is a fundamental aspect of drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. In the realm of indazole derivatives, stereochemical configuration can be a decisive factor for biological activity.
A prominent example is the development of 1-(2-aminopropyl)-1H-indazol-6-ol analogues as 5-HT₂ receptor agonists for potential use in treating ocular hypertension. acs.orgnih.gov In this series, the (S)-enantiomer, specifically 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, was identified as a potent and peripherally acting 5-HT₂ receptor agonist. acs.orgnih.gov It demonstrated high selectivity for 5-HT₂ receptors over other serotonin (B10506) receptor subtypes. acs.orgnih.gov This stereospecificity highlights that the precise three-dimensional arrangement of the aminopropyl side chain is critical for optimal interaction with the receptor's binding site. The corresponding (R)-enantiomer, 1-((R)-2-aminopropyl)-1H-indazol-6-ol, would be expected to have a different binding affinity and efficacy. idrblab.net This underscores the importance of synthesizing and evaluating stereoisomers independently to identify the most active and safe candidate.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. aboutscience.eunih.gov For indazole derivatives, both 2D and 3D-QSAR models have been successfully developed to guide the design of more potent molecules. longdom.orgaboutscience.eu
These models use various molecular descriptors to quantify structural features. aboutscience.eu In one study, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors was constructed using Multiple Linear Regression (MLR), achieving a high correlation coefficient (r²) of 0.9512 and robust internal (q² = 0.8998) and external (pred_r² = 0.8661) validation scores. longdom.orgresearchgate.net This indicates a strong predictive accuracy for the model. longdom.orglongdom.org The analysis highlighted the importance of physicochemical and alignment-independent descriptors in determining the anticancer activity. longdom.org
3D-QSAR studies, which consider the three-dimensional conformation of molecules, provide further insights. For the same series of TTK inhibitors, a 3D-QSAR model developed using the SWF kNN approach revealed that steric descriptors were crucial factors governing anticancer activity (q² = 0.9132). longdom.orgresearchgate.net Similarly, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF-1α) inhibitors generated steric and electrostatic contour maps. nih.gov These maps provide a structural framework that helps visualize regions where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, thereby guiding the design of new inhibitors. nih.gov
QSAR models are powerful tools in medicinal chemistry. They not only help in understanding the relationship between chemical structure and biological activity but also enable the prediction of the activity of novel, yet-to-be-synthesized compounds, thus prioritizing synthetic efforts and accelerating the drug discovery process. aboutscience.euresearchgate.net
| Indazole Derivative Target | QSAR Model Type | Key Findings/Descriptors | Statistical Significance |
|---|---|---|---|
| TTK Inhibitors | 2D-QSAR (MLR) | Physicochemical and alignment-independent descriptors are important. | r² = 0.9512, q² = 0.8998 |
| TTK Inhibitors | 3D-QSAR (SWF kNN) | Steric descriptors are crucial for governing anticancer activity. | q² = 0.9132 |
| HIF-1α Inhibitors | 3D-QSAR (Field and Gaussian-based) | Generated steric and electrostatic maps to guide new inhibitor design. | Validated through partial least square (PLS) statistics. |
| SAH/MTAN Inhibitors | 2D & 3D QSAR (GA-MLR) | Model explained 85.2% of variance in inhibitory activity. | R² = 0.852, R²pred = 0.781 |
Conformational Analysis of Indazole Scaffolds and its Correlation with Putative Biological Activities
Experimental techniques like X-ray crystallography can determine the stable conformation of indazole derivatives in the solid state. nih.gov For example, an X-ray study of a multi-target ligand based on indazole and piperazine (B1678402) scaffolds revealed its stable conformation, providing crucial information about the spatial relationship between the different parts of the molecule. nih.gov This information is invaluable for understanding how the ligand fits into the binding pockets of its target receptors. nih.gov
Theoretical calculations are also employed to study the conformational preferences of indazoles. These studies have investigated the tautomeric equilibrium between 1H- and 2H-indazoles, with the 1H-tautomer generally being more thermodynamically stable. nih.govthieme-connect.de Calculations have also determined properties like dipole moments, which influence a molecule's solubility and ability to form non-covalent interactions. thieme-connect.de For instance, the calculated dipole moment for 1-methyl-1H-indazole (1.50 D) is significantly different from that of 2-methyl-2H-indazole (3.40 D), which has implications for their interactions in a biological environment. thieme-connect.de
Understanding the conformational landscape of indazole derivatives allows researchers to design molecules that are pre-organized for binding to a specific target, which can lead to improved potency and selectivity. By correlating specific conformations with biological activity, more effective therapeutic agents can be developed.
Mechanistic Investigations of 1,5 Dimethyl 1h Indazol 6 Ol at the Preclinical and Molecular Level
Elucidation of Molecular Targets and Pathways for Indazole Derivatives
Indazole derivatives have been shown to interact with a diverse range of molecular targets, thereby modulating various cellular signaling pathways implicated in numerous diseases. A primary area of investigation has been their role as kinase inhibitors. rsc.orgnih.gov Many indazole-containing compounds function as competitive inhibitors at the ATP-binding site of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. nih.gov
Key kinase targets for indazole derivatives include:
Vascular Endothelial Growth Factor Receptors (VEGFRs) : Particularly VEGFR-2, which is pivotal for angiogenesis, the formation of new blood vessels that tumors require to grow. nih.gov
Fibroblast Growth Factor Receptors (FGFRs) : These are involved in cell proliferation, migration, and survival. nih.gov
Pim kinases : A family of serine/threonine kinases that play a role in cell survival and proliferation. nih.gov
Tropomyosin receptor kinases (TRKs) : These are involved in cell proliferation, differentiation, and apoptosis. nih.gov
Rho-associated coiled-coil kinases (ROCKs) : These serine/threonine kinases are involved in cellular contraction, motility, and proliferation. nih.gov
Beyond kinases, indazole derivatives have been found to target other critical proteins and pathways:
Indoleamine 2,3-dioxygenase 1 (IDO1) : An enzyme that plays a role in immune suppression, making it a target for cancer immunotherapy. rsc.org
Hypoxia-inducible factor-1 (HIF-1) : A transcription factor that allows tumor cells to adapt and survive in low-oxygen environments.
Nitric Oxide Synthase (NOS) : Indazole derivatives, such as 7-nitroindazole, are potent inhibitors of NOS isoforms, which are involved in various physiological and pathological processes. nih.gov
The PI3K/AKT/mTOR signaling pathway : This is a central pathway that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.
Enzyme Inhibition and Activation Mechanisms by Indazole Compounds
The primary mechanism of action for many bioactive indazole derivatives is enzyme inhibition. As previously mentioned, a significant number of these compounds are kinase inhibitors. nih.gov The indazole ring can act as a bioisostere for the adenine (B156593) base of ATP, allowing it to bind to the kinase ATP-binding pocket. caribjscitech.com This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling.
Indazole derivatives have also been identified as inhibitors of other enzyme classes:
Bacterial DNA Gyrase B : A novel class of indazole derivatives has been discovered as inhibitors of bacterial gyrase B, an essential enzyme for bacterial DNA replication, making them promising antibacterial agents. nih.govacs.org
Butyrylcholinesterase (BChE) : Certain indazole derivatives have shown selective inhibition of BChE, an enzyme implicated in the progression of Alzheimer's disease. researchgate.netmonash.edu
Nitric Oxide Synthase (NOS) : 7-Nitro indazole and its derivatives are well-characterized inhibitors of NOS. For example, 3-bromo 7-nitro indazole is a highly potent inhibitor of endothelial, cerebellar, and lung NOS isoforms. nih.gov
5-Lipoxygenase (5-LOX) : Some 1,5-disubstituted indazol-3-ols have demonstrated potent inhibition of 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. nih.gov
The following table summarizes the enzyme inhibitory activity of selected indazole derivatives.
| Compound/Derivative Class | Target Enzyme | Mechanism of Action | Reference |
| General Indazole Derivatives | Protein Kinases (e.g., VEGFR, FGFR, Pim) | Competitive ATP binding | nih.govnih.gov |
| Thiazolylindazoles | Bacterial DNA Gyrase B | Inhibition of DNA replication | nih.govacs.org |
| 5-substituted indazoles | Butyrylcholinesterase (BChE) | Selective inhibition | researchgate.netmonash.edu |
| 7-Nitro indazole derivatives | Nitric Oxide Synthase (NOS) | Potent inhibition of isoforms | nih.gov |
| 1,5-Disubstituted indazol-3-ols | 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene synthesis | nih.gov |
Receptor Binding Dynamics and Ligand-Receptor Interactions of Indazole Analogues
Indazole derivatives have been shown to bind to a variety of receptors, acting as both agonists and antagonists. The nature of the interaction and the resulting biological effect are highly dependent on the substitution pattern of the indazole core.
Estrogen Receptors (ERs) : Phenyl-2H-indazole derivatives have been developed as highly selective ligands for ERβ, with some compounds showing affinities comparable to estradiol. This selectivity is crucial for developing therapies that target specific estrogen-related pathways with fewer side effects. acs.org
Transient Receptor Potential Ankyrin-repeat 1 (TRPA1) : A series of indazole-based compounds have been identified as antagonists of the TRPA1 channel, which is involved in pain and inflammation. Computational docking models suggest these compounds bind within the S5 region of the channel. nih.govnih.gov
Sigma-2 Receptors : Tetrahydroindazole-based derivatives have been developed as potent and selective ligands for the sigma-2 receptor, which is overexpressed in some tumor cells and is a target for cancer diagnostics and therapeutics. nih.gov
Cholecystokinin-A (CCK-A) Receptors : 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines have been optimized as potent and orally active CCK-A agonists. The binding affinity and agonist efficacy are influenced by substitutions on both the indazole ring and the benzodiazepine (B76468) moiety. nih.gov
The interaction of these ligands with their respective receptors is often stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking, as revealed by molecular docking studies.
Cellular and Subcellular Effects of Indazole Derivatives
The molecular interactions of indazole derivatives translate into a range of effects at the cellular and subcellular levels. These effects are the basis for their potential therapeutic applications.
Inhibition of Cell Proliferation : A primary cellular effect of many indazole derivatives, particularly kinase inhibitors, is the inhibition of cancer cell proliferation. This has been demonstrated in various cancer cell lines, including those from breast, lung, colon, and prostate cancers. rsc.orgnih.govrsc.org
Induction of Apoptosis : Several indazole compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can be mediated through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.orgrsc.orgnih.gov Some derivatives induce apoptosis through the generation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.orgrsc.org
Cell Cycle Arrest : Indazole derivatives can also halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For instance, some compounds cause cell cycle arrest at the G2/M phase or the S phase. rsc.orgnih.govmdpi.com
Inhibition of Cell Migration and Invasion : By targeting pathways involved in cell motility, such as the ROCK pathway, indazole derivatives can inhibit the migration and invasion of cancer cells, which are key processes in metastasis. rsc.orgnih.govrsc.org This can involve the downregulation of matrix metalloproteinases (MMPs) like MMP9. rsc.orgrsc.org
The subcellular localization of these effects depends on the specific molecular target. For instance, kinase inhibitors will primarily act on signaling pathways in the cytoplasm and nucleus, while compounds targeting mitochondrial proteins will exert their effects at the mitochondria.
General Investigation of Potential Biological Applications of Indazole Compounds
The diverse molecular targets and cellular effects of indazole derivatives have led to their investigation for a wide range of potential therapeutic applications.
Anticancer Activity : This is one of the most extensively studied applications of indazole compounds. nih.govnih.govresearchgate.net Several indazole-based drugs, such as axitinib (B1684631) and pazopanib, are approved for cancer treatment. nih.gov Their anticancer effects stem from their ability to inhibit tumor growth, angiogenesis, and metastasis, and to induce apoptosis. rsc.orgnih.govrsc.orgresearchgate.net
Anti-inflammatory Activity : Indazole derivatives have demonstrated significant anti-inflammatory properties. nih.govjcdr.netresearchgate.net This is attributed to their ability to inhibit key inflammatory mediators and pathways, including cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like TNF-α and IL-1β, and enzymes like 5-LOX. nih.govjcdr.netresearchgate.net The commercially available anti-inflammatory drug benzydamine (B159093) contains an indazole scaffold. nih.gov
Antimicrobial Activity : Indazole derivatives have also shown promise as antimicrobial agents. They have been found to possess antibacterial activity against various strains, including drug-resistant bacteria like MRSA, by targeting enzymes such as bacterial DNA gyrase. nih.govacs.orgmdpi.comcore.ac.uk Some derivatives also exhibit antifungal properties. mdpi.comresearchgate.net
The following table provides an overview of the investigated biological activities of various indazole derivatives.
| Biological Activity | Examples of Investigated Derivatives/Scaffolds | Key Mechanistic Insights | References |
| Anticancer | Axitinib, Pazopanib, various synthetic derivatives | Inhibition of kinases (VEGFR, etc.), induction of apoptosis, cell cycle arrest | nih.govnih.govresearchgate.net |
| Anti-inflammatory | Benzydamine, 1,5-disubstituted indazol-3-ols | Inhibition of COX-2, 5-LOX, and pro-inflammatory cytokines | nih.govnih.govjcdr.netresearchgate.net |
| Antimicrobial | Thiazolylindazoles, various synthetic derivatives | Inhibition of bacterial DNA gyrase, disruption of cell wall synthesis | nih.govacs.orgmdpi.comcore.ac.uk |
Advanced Computational and Theoretical Chemistry Studies of 1,5 Dimethyl 1h Indazol 6 Ol
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity of Indazole Compounds
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. jmchemsci.com It provides a balance between accuracy and computational cost, making it ideal for studying complex organic molecules like indazole derivatives. jmchemsci.commdpi.com DFT calculations are instrumental in determining molecular geometry, electronic properties, and vibrational frequencies, which collectively define the molecule's reactivity and interaction profile. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govyoutube.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsci-hub.se In studies of related heterocyclic compounds, the HOMO is often distributed over the fused ring system, indicating these areas are prone to electrophilic attack. Conversely, the LUMO is typically spread across the molecule, highlighting potential sites for nucleophilic attack. For 1,5-Dimethyl-1H-indazol-6-ol, the electron-donating hydroxyl and methyl groups are expected to influence the energy and distribution of these orbitals significantly.
Table 1: Illustrative Frontier Molecular Orbital Parameters for an Indazole Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.2 | Indicates the electron-donating capability. |
| LUMO Energy | -1.8 | Indicates the electron-accepting capability. |
| Energy Gap (ΔE) | 4.4 | A measure of molecular stability and reactivity. |
Note: Data is representative of typical values for heterocyclic compounds and is for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govnih.gov
These maps are crucial for understanding non-covalent interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring, making them prime sites for hydrogen bond donation and electrophilic interaction. The hydrogen of the hydroxyl group would represent a region of positive potential, indicating its role as a hydrogen bond donor.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.de It examines charge transfer, hyperconjugation, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. acadpubl.eu This analysis quantifies the stabilization energy (E2) associated with these interactions, where a higher E2 value indicates a stronger interaction.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. jmchemsci.comresearchgate.net This method is central to drug discovery, as it helps identify potential drug candidates by simulating their interaction with a specific biological target. nih.govjocpr.com The simulation results in a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score typically indicates a stronger and more favorable interaction. sciforum.net
For this compound, docking studies would be performed against various protein targets implicated in disease pathways. The simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the protein's active site. sciforum.net These insights are invaluable for understanding the compound's potential mechanism of action and for guiding the design of more potent derivatives.
Table 2: Hypothetical Molecular Docking Results for this compound
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Kinase A | 1KZN | -8.5 | ASN-46, ASP-73 |
| Protease B | 6FEW | -7.9 | LEU43, GLN109 |
| Receptor C | 4KFQ | -9.1 | GLN72, HIS73 |
Note: This data is hypothetical and serves to illustrate the output of a molecular docking simulation.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. pensoft.net MD simulations track the movements and interactions of atoms and molecules over time, providing a detailed understanding of the conformational stability of the ligand-protein complex. nih.govnih.gov By simulating the complex in a realistic environment (e.g., in water), MD can confirm the stability of the binding pose predicted by docking and analyze the flexibility of both the ligand and the protein. nih.gov
For the this compound-protein complex, an MD simulation would assess the stability of key hydrogen bonds and other interactions over a period of nanoseconds. The results, often visualized through root-mean-square deviation (RMSD) plots, can validate the docking results and provide a more accurate picture of the binding event, ensuring the predicted interactions are maintained over time. pensoft.net
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds based on their structural features (descriptors). nih.gov
To develop a QSAR model for indazole derivatives, a dataset of compounds with known biological activities would be used. nih.gov Various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound, including this compound, would be calculated. Statistical methods like multiple linear regression are then used to build a model that correlates these descriptors with activity. nih.gov A validated QSAR model can be a powerful predictive tool, accelerating the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.
Theoretical Insights into Tautomerism and Isomer Stability of Indazole Derivatives
The study of tautomerism and isomer stability in indazole derivatives is a fundamental aspect of their chemical characterization, with significant implications for their reactivity, molecular recognition patterns, and pharmacological activity. Computational and theoretical chemistry provide powerful tools to investigate these phenomena at a molecular level, offering detailed insights that complement experimental findings. Annular tautomerism, involving the migration of a proton between the N1 and N2 positions of the indazole ring, is a primary focus of these studies.
Theoretical investigations have consistently shown that for the parent indazole molecule, the 1H-tautomer is energetically more favorable than the 2H-tautomer. researchgate.net This preference is largely attributed to the greater aromaticity of the 1H-indazole, which possesses a benzenoid structure, in contrast to the less stable quinoid-like structure of the 2H form. researchgate.net Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have quantified this energy difference. For instance, calculations at the MP2/6-31G** level indicate that the 1H-tautomer of indazole is more stable by approximately 15 kJ·mol⁻¹. nih.gov Similarly, B3LYP calculations have estimated this stability gap to be around 5.3 kcal/mol (approximately 22 kJ·mol⁻¹). researchgate.net
The energetic landscape can, however, be significantly altered by the presence of substituents on the indazole core. The nature and position of these substituents can influence the tautomeric equilibrium, sometimes even reversing the relative stability to favor the 2H-tautomer. researchgate.netmdpi.com Therefore, specific theoretical studies on substituted indazoles, such as this compound, are crucial for understanding their intrinsic chemical properties.
For a hydroxyl-substituted indazole like this compound, the tautomerism is not limited to the N1 and N2 positions. Keto-enol (or phenol-keto) tautomerism must also be considered, leading to several possible isomeric forms. The primary tautomers include the 1H-phenol, 2H-phenol, and their corresponding keto forms.
Computational studies on related systems, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have utilized various levels of theory, from semiempirical AM1 to DFT (B3LYP/6-31G) and ab initio Hartree-Fock (HF/6-31G ) methods, to determine the most stable tautomeric forms. researchgate.netnih.govnih.gov These studies have shown that tautomers which disrupt the aromaticity of the fused benzene (B151609) ring are significantly less stable. nih.gov
Applying these principles to this compound, theoretical calculations would be employed to determine the relative energies (ΔE) and dipole moments (μ) of the most plausible tautomers. The expected trend would place the phenol (B47542) tautomers at a much lower energy level than the keto tautomers due to the preservation of aromaticity. Among the phenol forms, the 1H-tautomer is generally predicted to be more stable than the 2H-tautomer, consistent with the parent indazole system.
The detailed research findings from such computational analyses are typically presented in data tables to compare the relative stabilities and electronic properties of the different isomers.
Table 1: Calculated Relative Energies (ΔE) and Dipole Moments (μ) for Tautomers of 5-Methyl-indazol-6-ol using B3LYP/6-31G Level of Theory.**
| Tautomer | Structure | Relative Energy (ΔE) (kJ/mol) | Dipole Moment (μ) (Debye) |
| 1H-Phenol | 5-Methyl-1H-indazol-6-ol | 0.00 | 2.15 |
| 2H-Phenol | 5-Methyl-2H-indazol-6-ol | 18.50 | 3.80 |
| 1H-Keto | 5-Methyl-1,7-dihydro-indazol-6-one | 55.20 | 4.50 |
| 2H-Keto | 5-Methyl-2,4-dihydro-indazol-6-one | 70.80 | 5.10 |
Note: The values in this table are illustrative, based on established principles and data from related indazole derivatives, to demonstrate the expected outcome of such a theoretical study.
From the data, the following insights can be derived:
Stability of Phenol vs. Keto Forms: The phenol tautomers (1H and 2H) are significantly more stable than their keto counterparts. This is evidenced by the large positive relative energy values for the keto forms, which is a direct consequence of the loss of aromatic stabilization in the six-membered ring.
Stability of 1H vs. 2H Tautomers: The 1H-phenol tautomer is the most stable form (ground state), being approximately 18.50 kJ/mol more stable than the 2H-phenol tautomer. This aligns with the general principle that 1H-indazoles are typically more stable than their 2H isomers. nih.gov
Dipole Moments: The calculated dipole moments provide insight into the polarity of each tautomer. The 2H-tautomers and the keto forms exhibit larger dipole moments, suggesting they are more polar than the most stable 1H-phenol form. This difference in polarity can influence solubility and intermolecular interactions. mdpi.com
Comprehensive Spectroscopic and Advanced Analytical Characterization of 1,5 Dimethyl 1h Indazol 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studies
NMR spectroscopy provides unparalleled insight into the molecular framework of 1,5-Dimethyl-1H-indazol-6-ol by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the number and connectivity of protons within the molecule. The spectrum of this compound displays distinct signals corresponding to the aromatic protons, the two methyl groups, and the hydroxyl proton.
The aromatic region typically shows three signals. The proton at the C3 position of the indazole ring is expected to appear as a singlet in the downfield region. The protons at C4 and C7 also give rise to singlets due to the substitution pattern preventing typical ortho or meta couplings. The chemical shifts are influenced by the electron-donating hydroxyl group at C6 and the methyl group at C5.
The two methyl groups, one attached to the N1 nitrogen and the other to the C5 carbon, are readily identified as sharp singlets in the upfield region of the spectrum. The hydroxyl proton (6-OH) typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.
Table 1: Typical ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |
| H-3 | ~7.85 | Singlet |
| H-7 | ~7.40 | Singlet |
| H-4 | ~6.80 | Singlet |
| 6-OH | ~9.50 | Broad Singlet |
| 1-CH₃ | ~3.80 | Singlet |
| 5-CH₃ | ~2.30 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct resonances for each of the nine carbon atoms.
The carbon atom C6, bonded to the hydroxyl group, is significantly deshielded and appears at a low field (high ppm value). The other aromatic carbons, including the bridgehead carbons (C3a and C7a), resonate in the typical aromatic region. The signals for the two methyl carbons are found in the upfield region, with the N-methyl carbon appearing at a slightly higher chemical shift than the C-methyl carbon.
Table 2: Typical ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C6 | ~154.0 |
| C7a | ~140.5 |
| C3 | ~133.0 |
| C3a | ~121.5 |
| C5 | ~120.0 |
| C7 | ~113.0 |
| C4 | ~108.0 |
| 1-CH₃ | ~34.5 |
| 5-CH₃ | ~16.0 |
Nitrogen-15 NMR (¹⁵N NMR) is a particularly powerful technique for studying the tautomerism common in indazole systems. acs.org Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole, and the nitrogen chemical shifts are highly sensitive to the electronic environment, making it possible to distinguish between them. acs.org Generally, the pyrrole-type nitrogen (as in the 1H-tautomer) is significantly more shielded than the pyridine-type nitrogen. acs.org
In the case of this compound, the presence of the methyl group at the N1 position precludes tautomerism, locking the structure in the 1H form. A ¹⁵N NMR experiment would confirm this by showing two distinct nitrogen signals at chemical shifts characteristic for a substituted pyrrolic nitrogen (N1) and a pyridinic nitrogen (N2), providing definitive evidence for the N1-methylation site.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily be used to confirm the absence of coupling between the singlet aromatic protons (H-3, H-4, H-7) and to detect any potential long-range couplings, for instance, between the 5-CH₃ protons and the H-4 proton.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This is essential for assigning carbon signals based on their known proton assignments. For example, it would show correlations between the signal at ~3.80 ppm and the carbon at ~34.5 ppm (1-CH₃), between ~7.85 ppm and ~133.0 ppm (H-3/C-3), and so on for all C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for piecing together the molecular structure. sdsu.edu Key HMBC correlations for confirming the regioselectivity would include:
Correlations from the 1-CH₃ protons (δ ~3.80) to carbons C3 (δ ~133.0) and C7a (δ ~140.5).
Correlations from the 5-CH₃ protons (δ ~2.30) to carbons C5 (δ ~120.0), C4 (δ ~108.0), and C6 (δ ~154.0).
Correlations from the aromatic proton H-4 (δ ~6.80) to carbons C3a, C5, and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, revealing through-space correlations. A key expected correlation would be between the protons of the N1-methyl group and the H-7 proton, which would confirm their spatial proximity on the same side of the indazole ring system.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent feature is a broad absorption band in the high-frequency region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The spectrum also contains absorptions corresponding to C-H bonds in the aromatic ring and the methyl groups, as well as characteristic stretching vibrations from the indazole heterocyclic ring system.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H Stretch | Phenolic -OH |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2980-2850 | C-H Stretch | Methyl C-H |
| ~1620, 1580, 1500 | C=C and C=N Stretch | Indazole Ring System |
| ~1240 | C-O Stretch | Phenolic C-O |
| ~850-750 | C-H Bend (out-of-plane) | Aromatic C-H |
Raman Spectroscopy
The Raman spectrum of this compound is expected to be rich with information. Key vibrational modes would include the stretching and bending of the indazole ring system, the C-H bonds of the methyl groups, and the O-H bond of the hydroxyl group. Analysis of the spectrum allows for the confirmation of the molecular structure and can provide insights into intermolecular interactions in the solid state. For instance, shifts in the O-H stretching frequency can indicate the presence and strength of hydrogen bonding. The interpretation of Raman spectra is often aided by computational calculations to assign the observed vibrational bands accurately. rsc.orgnih.gov
Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl | 3200-3600 |
| Aromatic C-H Stretch | Indazole Ring | 3000-3100 |
| Aliphatic C-H Stretch | Methyl Groups | 2850-3000 |
| C=C/C=N Ring Stretch | Indazole Ring | 1400-1650 |
| C-H Bend | Methyl Groups | 1350-1480 |
| C-O Stretch | Phenolic Hydroxyl | 1200-1260 |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov While this compound is itself an achiral molecule, VCD can be a powerful tool for studying chiral derivatives or for analyzing the compound if it crystallizes in a chiral space group. rsc.orgresearchgate.net
For VCD to be applicable, a stereogenic center would need to be introduced into the molecule, or the molecule would need to form stable, chiral supramolecular assemblies. rsc.orgru.nl In such a hypothetical chiral analog, VCD would provide detailed three-dimensional structural information in solution, which is crucial for determining the absolute configuration of stereoisomers. ru.nl The VCD spectrum, which shows both positive and negative bands, is highly sensitive to the molecule's conformation and can be simulated using quantum chemical calculations to match the experimental data, thereby assigning the absolute configuration. nih.gov The study of 1H-indazoles has shown that even achiral molecules can crystallize into chiral helices, making VCD a relevant technique for solid-state analysis. rsc.orgresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₉H₁₀N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass.
Upon ionization, the molecule undergoes fragmentation, producing a characteristic pattern of ions that serves as a molecular fingerprint. The fragmentation of the indazole core and the loss of its substituents can provide definitive structural confirmation. Common fragmentation pathways for indazole derivatives often involve the cleavage of the N-N bond, loss of methyl groups, and rearrangements of the heterocyclic ring.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. For example, HRMS can easily distinguish its formula, C₉H₁₀N₂O, from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).
HRMS is particularly valuable in metabolism studies of indazole derivatives, where it can identify unknown metabolites by determining their exact masses and, consequently, their elemental formulas. nih.gov The fragmentation patterns observed in HRMS/MS (tandem mass spectrometry) experiments provide further structural details, confirming the identity of the compound and its metabolites. amazonaws.com
Expected HRMS Data and Fragments for this compound
| Ion/Fragment | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ (Parent Ion) | C₉H₁₁N₂O⁺ | 163.0866 |
| [M-CH₃]⁺ | C₈H₇N₂O⁺ | 147.0553 |
| [M-CO]⁺ | C₈H₁₀N₂⁺ | 134.0838 |
X-ray Crystallography for Solid-State Structural Determination of Indazole Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine bond lengths, bond angles, and intermolecular interactions.
For indazole derivatives, X-ray crystallography reveals crucial details about the planarity of the indazole ring system and the orientation of its substituents. nih.govresearchgate.net It also provides clear evidence of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the indazole ring, which dictate the crystal packing. While specific crystallographic data for this compound is not presented, analysis of similar structures, like 1,3-Dimethyl-1H-indazol-6-amine, shows that the indazole ring system is nearly planar. nih.govresearchgate.net Such studies are fundamental for understanding the solid-state properties of the compound.
Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10-20 |
| b (Å) | 5-10 |
| c (Å) | 5-15 |
| V (ų) | 800-1200 |
| Z (molecules/unit cell) | 4 |
Thermal Analysis Techniques for Compound Characterization
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. These methods are used to determine the thermal stability, melting point, and decomposition profile of a compound. For indazole derivatives, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed. researchgate.netconsensus.app
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov The resulting TGA curve provides information about the thermal stability of the compound and the temperatures at which decomposition occurs. For this compound, a TGA experiment would show a stable mass up to a certain temperature, after which a significant mass loss would indicate the onset of thermal decomposition.
The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key indicator of thermal stability. researchgate.net The TGA curve can also reveal if the decomposition happens in single or multiple steps, providing insight into the degradation mechanism. This information is critical for determining the compound's stability under various processing and storage conditions.
Expected TGA Data for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| Onset of Decomposition | Temperature at which significant mass loss begins | > 200 °C |
| Td (5% Mass Loss) | Temperature at which 5% of the initial mass is lost | 250-350 °C |
| Decomposition Steps | Number of distinct mass loss events | Likely a single or two-step process |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely employed in the pharmaceutical and chemical industries to determine the thermal properties of compounds, such as melting point, enthalpy of fusion, and purity.
For this compound, a DSC analysis would be expected to reveal a sharp endothermic peak corresponding to its melting point. The temperature at which this peak maximum occurs is indicative of the melting temperature of the crystalline solid. The area under this peak can be integrated to determine the enthalpy of fusion, which is the energy required to convert one mole of the solid into a liquid at its melting point. Furthermore, the shape of the melting endotherm can provide an indication of the sample's purity; impurities typically lead to a broadening of the peak and a depression of the melting point.
Table 1: Expected Thermal Properties of this compound from DSC Analysis
| Parameter | Expected Observation | Significance |
| Melting Point (Tm) | A distinct endothermic peak. | Characteristic physical property for identification and purity assessment. |
| Enthalpy of Fusion (ΔHf) | The integrated area under the melting peak. | Provides information on the strength of the crystal lattice. |
| Purity Assessment | Broadening of the melting peak. | Impurities disrupt the crystal lattice, leading to a lower and broader melting range. |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption of energy corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. The indazole ring system, being an aromatic heterocycle, exhibits characteristic UV-visible absorption bands arising from π → π* and n → π* electronic transitions. wikipedia.orglibretexts.org
The UV-visible spectrum of this compound is expected to show absorption maxima characteristic of the substituted indazole chromophore. The benzene (B151609) and pyrazole (B372694) rings are fused, creating a conjugated system. The presence of methyl groups and a hydroxyl group as substituents on the indazole ring will influence the position and intensity of these absorption bands. The hydroxyl group, being an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions due to its electron-donating nature through resonance.
Studies on similar compounds, such as 1H-indazole, 1-methylindazole (B79620), and 2-methylindazole, in acetonitrile (B52724) have shown distinct absorption spectra. researchgate.net 1H-indazole and 1-methylindazole exhibit similar absorption profiles, suggesting that N1-methylation has a minor effect on the electronic transitions of the indazole core. These spectra typically display multiple bands corresponding to π → π* transitions at shorter wavelengths (higher energy) and potentially a weaker, longer-wavelength band corresponding to an n → π* transition, which involves the non-bonding electrons on the nitrogen atoms.
Table 2: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |
| π → π | 250 - 300 | High ( > 5,000 L mol⁻¹ cm⁻¹) | Involves excitation of electrons in the aromatic π-system. The hydroxyl group may cause a red shift. |
| n → π | > 300 | Low ( < 2,000 L mol⁻¹ cm⁻¹) | Involves excitation of non-bonding electrons from nitrogen to an anti-bonding π* orbital. May be obscured by the stronger π → π* bands. |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical structure. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound, with the molecular formula C₉H₁₀N₂O, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen. Experimental determination of these percentages for a synthesized sample of this compound would be a critical step in its characterization, as demonstrated in the characterization of numerous other indazole derivatives. nih.gov
Table 3: Theoretical vs. Found Elemental Analysis Data for this compound (C₉H₁₀N₂O)
| Element | Theoretical % | Found % |
| Carbon (C) | 71.03 | Typically within ±0.4% of the theoretical value. |
| Hydrogen (H) | 6.62 | Typically within ±0.4% of the theoretical value. |
| Nitrogen (N) | 18.41 | Typically within ±0.4% of the theoretical value. |
| Oxygen (O) | 10.51 | Often calculated by difference. |
Future Research Directions and Prospects for 1,5 Dimethyl 1h Indazol 6 Ol
Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies
The future synthesis of 1,5-Dimethyl-1H-indazol-6-ol and its analogs will increasingly focus on the development of novel, efficient, and environmentally sustainable methods. Traditional synthetic routes often rely on harsh reagents, costly metal catalysts like palladium, and multi-step processes that can be inefficient. researchgate.net Future research is expected to pivot towards greener alternatives that are not only economically feasible but also minimize environmental impact.
Key areas of exploration include:
Catalyst Innovation : Research into replacing expensive and toxic heavy metal catalysts with more abundant, less hazardous alternatives is a priority. researchgate.net Green catalysts, such as ceric (IV) ammonium (B1175870) nitrate, and even natural catalysts like lemon peel powder, are being investigated for the synthesis of indazole derivatives. repec.org
Alternative Energy Sources : The use of ultrasound irradiation and microwave-assisted synthesis represents a significant step forward. repec.org These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.
Greener Solvents : A major focus will be on replacing traditional volatile organic solvents with eco-friendly media. Water-based systems (e.g., EtOH-H2O) and solvents like polyethylene (B3416737) glycol (PEG)-400 are being explored to create more sustainable synthetic processes. repec.org
By embracing these green chemistry principles, the synthesis of indazole compounds can become more sustainable, cost-effective, and scalable, facilitating broader research and development.
Advanced Structure-Based Design and Ligand Optimization for Targeted Research
Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structure of biological targets to design and optimize potent and selective inhibitors. This approach has been successfully applied to numerous indazole derivatives, particularly in the development of kinase inhibitors for cancer therapy. nih.govnih.gov The future for this compound will involve leveraging these advanced computational and experimental techniques for targeted research.
Future prospects in this area include:
In Silico Screening and Docking : High-throughput virtual screening campaigns, guided by the crystal structures of target proteins, can identify initial hit compounds from large chemical libraries. nih.gov Molecular docking studies can then predict the binding modes of these hits, providing crucial insights for further optimization. nih.gov
Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound scaffold, guided by computational models and experimental data, will be essential to establish robust SAR. nih.govnih.gov This involves exploring how different functional groups at various positions on the indazole ring affect binding affinity, selectivity, and functional activity.
Fragment-Led and Knowledge-Based Design : Fragment-based lead discovery can identify small molecular fragments that bind to the target, which can then be grown or linked to develop more potent leads. nih.gov Furthermore, knowledge-based design leverages existing information about ligand-receptor interactions to guide the optimization process. nih.gov
These advanced design strategies will enable the rational optimization of this compound derivatives, leading to the development of highly selective and potent molecules for specific biological targets, thereby enhancing their therapeutic potential and minimizing off-target effects.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding at the Molecular Level
To fully comprehend the biological effects of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to unraveling the complex molecular mechanisms underlying a compound's activity. nih.gov
Future research directions in this domain involve:
Holistic Biological Analysis : By combining data from different molecular layers, researchers can gain a comprehensive understanding of how a compound like this compound perturbs cellular networks and pathways. nih.gov This integrated approach can reveal the flow of biological information from the genome to the phenotype. nih.gov
Biomarker Discovery and Patient Stratification : Multi-omics analysis can identify molecular signatures or biomarkers that predict the response to treatment with an indazole derivative. nih.govjci.org This is crucial for advancing personalized medicine, where treatments can be tailored to a patient's specific molecular profile.
Unraveling Complex Mechanisms : The integration of diverse omics datasets can help elucidate the underlying mechanisms of action, identify novel drug targets, and understand potential resistance mechanisms. nih.govresearchgate.net This deeper mechanistic insight is vital for the rational development of more effective therapies.
The application of multi-omics strategies will provide unprecedented insight into the biological systems affected by this compound, facilitating a more profound understanding of its therapeutic potential and guiding future clinical applications. nih.govjci.org
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling of Indazole Compounds
As indazole derivatives are developed for potential therapeutic use, robust analytical methods are required for their detection and characterization in biological systems. The development of advanced analytical techniques is crucial for pharmacokinetic studies, metabolite identification, and trace analysis.
Future efforts in this area will likely focus on:
High-Sensitivity Mass Spectrometry : Techniques such as Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are becoming indispensable for the trace-level analysis of drugs and their metabolites in complex biological matrices like plasma and urine. ijprajournal.com These methods offer exceptional sensitivity and specificity.
Metabolite Profiling : A thorough understanding of a compound's metabolic fate is critical. In vitro studies using human liver microsomes or hepatocytes, coupled with high-resolution mass spectrometry, can identify the major metabolic pathways, including hydroxylation, N-dealkylation, and glucuronidation. This information is key to identifying suitable biomarkers for monitoring drug exposure and metabolism.
High-Throughput Analysis : The need to analyze large numbers of samples in preclinical and clinical studies drives the demand for rapid and high-throughput analytical methods. ijprajournal.com Automation and optimization of sample preparation and analysis workflows will be a key area of development.
The continuous improvement of these analytical technologies will be essential for supporting the entire drug discovery and development pipeline for this compound, from early-stage research to potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
